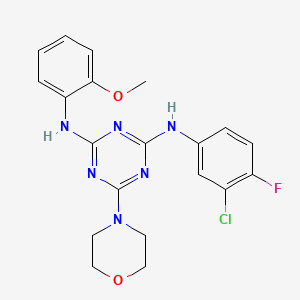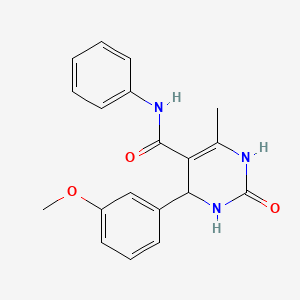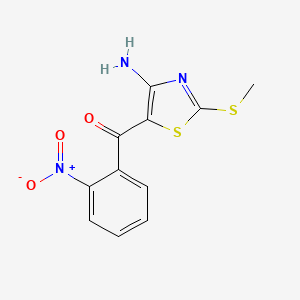methanone O-(2,4-dichlorobenzyl)oxime CAS No. 338415-96-6](/img/structure/B2831720.png)
[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include multiple halogen substitutions and a cyclopropyl group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
-
Formation of the Cyclopropyl Ketone: : The initial step involves the formation of the cyclopropyl ketone. This can be achieved through a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene in the presence of a catalyst like rhodium or copper.
-
Halogenation: : The introduction of halogen atoms (chlorine and fluorine) is carried out through electrophilic halogenation reactions. For instance, fluorination can be achieved using reagents like Selectfluor, while chlorination can be done using thionyl chloride or similar reagents.
-
Oxime Formation: : The final step involves the formation of the oxime group. This is typically done by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of epoxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the ketone or oxime groups, converting them into alcohols or amines, respectively.
-
Substitution: : Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.
Reduction: Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, compounds with similar structures have been investigated for their potential as pharmaceuticals. The presence of halogen atoms and the oxime group can enhance biological activity, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The halogen atoms could enhance binding affinity through halogen bonding, while the oxime group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone: Lacks the oxime group, which could affect its reactivity and biological activity.
2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime: Similar structure but with a different halogen substitution pattern, which might influence its properties.
Uniqueness
The unique combination of halogen atoms and the oxime group in 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime distinguishes it from other compounds
This detailed overview provides a comprehensive understanding of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(Z)-1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3F2NO/c24-15-7-4-14(20(26)10-15)12-30-29-23(13-5-8-16(27)9-6-13)18-11-17(18)22-19(25)2-1-3-21(22)28/h1-10,17-18H,11-12H2/b29-23+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIZFBHWVZPPJ-BYNJWEBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)
![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/new.no-structure.jpg)
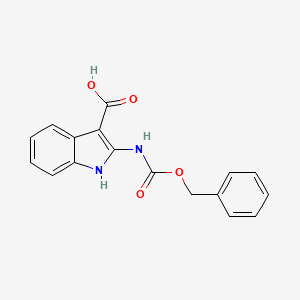
![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)
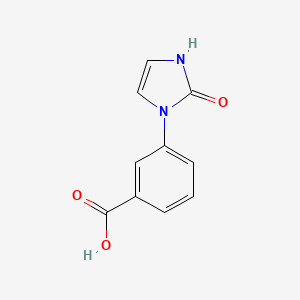

![2-{1-[(3,4-dichlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2831647.png)
![5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2831648.png)
